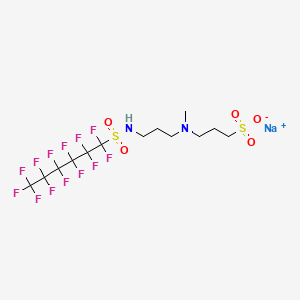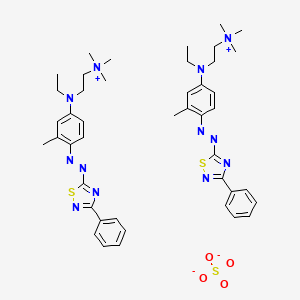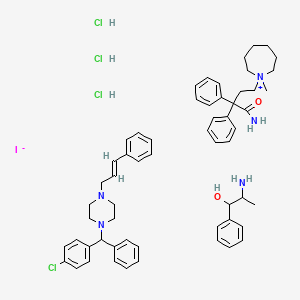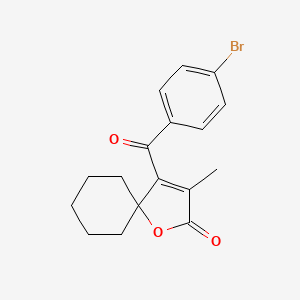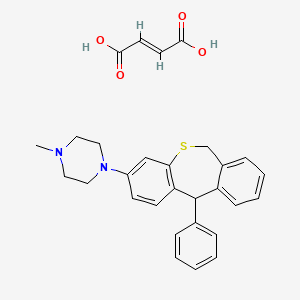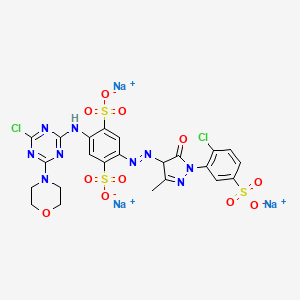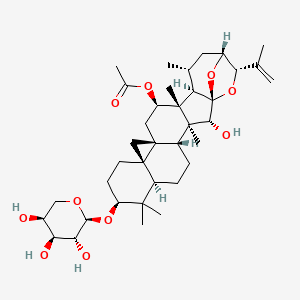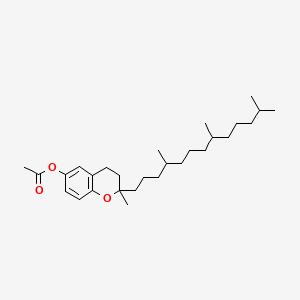
Tocol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tocol acetate is a derivative of tocol, a compound belonging to the vitamin E family. Tocols are known for their potent antioxidant properties and are essential for human health. This compound, specifically, is an esterified form of tocol, which enhances its stability and solubility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tocol acetate can be synthesized through the esterification of tocol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by esterifying tocol extracted from natural sources such as vegetable oils. The extraction process involves solvent extraction followed by purification using chromatographic techniques. The esterification is then carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tocol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopheryl quinone, a compound with different biological activities.
Reduction: Reduction of this compound can yield tocol, the parent compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the acetate group.
Major Products Formed
Oxidation: Tocopheryl quinone
Reduction: Tocol
Substitution: Various tocol derivatives depending on the nucleophile used
Scientific Research Applications
Tocol acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: Used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to its stability and bioavailability.
Mechanism of Action
Tocol acetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various cellular proteins and DNA, where it prevents oxidative modifications. The pathways involved include the activation of antioxidant response elements and the inhibition of pro-oxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Uniqueness
Tocol acetate is unique among its counterparts due to its esterified form, which enhances its stability and solubility. This makes it more suitable for certain applications, such as in the formulation of supplements and cosmetics, where stability is crucial. Additionally, the esterified form may have different bioavailability and metabolic pathways compared to non-esterified tocols.
Properties
CAS No. |
6199-76-4 |
|---|---|
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
[2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3 |
InChI Key |
CBUJHSGSOYAVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






